molecular formula C18H21NO4S2 B2371526 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one CAS No. 1795451-19-2

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one

Cat. No. B2371526
CAS RN: 1795451-19-2
M. Wt: 379.49
InChI Key: KEXVXIBTGFVGRN-UHFFFAOYSA-N
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Description

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one is a chemical compound that has recently gained attention in scientific research. This compound has shown potential in various applications, including as a therapeutic agent for various diseases.

Scientific Research Applications

Synthesis and Chemical Properties

  • Versatile Reagent for Synthesis of Furans and Cyclopentenones : Research by Watterson et al. (2003) discusses the use of a similar compound, 2,3-Dibromo-1-(Phenylsulfonyl)-1-Propene, as a versatile reagent for synthesizing furans and cyclopentenones, indicating the potential of the target compound in synthetic organic chemistry (Watterson, Ni, Murphree, & Padwa, 2003).

  • Aza-Piancatelli Rearrangement : Reddy et al. (2012) describe the aza-Piancatelli rearrangement involving furan-2-yl(phenyl)methanol derivatives, which relates to the chemical structure of the target compound. This suggests its utility in the synthesis of thiazine and oxazine derivatives (Reddy et al., 2012).

  • Preparation of Disubstituted Furan Derivatives : Haines et al. (2011) worked on a strategy involving phenylsulfonyl groups, similar to the target compound, for preparing disubstituted furan derivatives. This highlights its potential use in the synthesis of complex organic molecules (Haines et al., 2011).

Pharmaceutical and Biological Applications

  • Synthesis of Thiazolopyrimidine Derivatives : A study by Selvam et al. (2012) on the synthesis of thiazolopyrimidine derivatives involving furan-2-yl groups suggests potential applications of the target compound in the development of new pharmaceuticals (Selvam, Karthik, Palanirajan, & Ali, 2012).

  • Potential Antitumor Activity : Hunt et al. (2000) describe a compound with structural similarities, particularly the phenylsulfonyl group, showing potent antitumor activity, suggesting a possible application in cancer research (Hunt et al., 2000).

  • Catalysis in Organic Synthesis : Dangel and Polt (2000) investigated the use of furan-2-yl groups in catalysis, which could be relevant for the target compound in similar catalytic processes (Dangel & Polt, 2000).

properties

IUPAC Name

3-(benzenesulfonyl)-1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S2/c20-18(9-14-25(21,22)15-5-2-1-3-6-15)19-10-8-17(24-13-11-19)16-7-4-12-23-16/h1-7,12,17H,8-11,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXVXIBTGFVGRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)CCS(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one

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